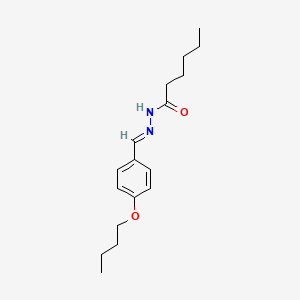![molecular formula C17H16N4O B5517012 N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B5517012.png)
N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Schiff base compounds like N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide typically involves the condensation of isonicotinic acid hydrazide with dimethyl-indol-aldehydes in solvents such as methanol or ethanol. This process yields compounds characterized by their distinct C=N double bond, integral to their molecular structure and reactivity (Yang, 2007).
Molecular Structure Analysis
X-ray crystallography studies reveal that Schiff bases often crystallize in various space groups, with molecules displaying trans configurations across the C=N double bond. Such configurations play a crucial role in determining the compounds' chemical reactivity and interaction with metal ions. The molecular structures are further stabilized by intermolecular hydrogen bonds, forming layered or network structures in the crystal lattice (Saranya et al., 2017).
Chemical Reactions and Properties
Schiff bases exhibit a range of chemical reactions, primarily due to their ability to act as ligands and form complexes with various metal ions. These reactions often lead to changes in the electronic and structural properties of the compounds, making them useful in catalysis and materials science. The reactivity is influenced by the electronic characteristics of the substituents attached to the indol and pyridine rings, affecting the stability and formation of metal complexes (Jeragh et al., 2015).
Physical Properties Analysis
The physical properties of Schiff bases, including melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and the presence of functional groups, influencing the compounds' behavior in different solvents and conditions. Schiff bases typically show good solubility in polar organic solvents like DMSO and DMF, facilitating their use in various chemical processes (Abubakar et al., 2019).
Chemical Properties Analysis
The chemical properties of Schiff bases, including their redox behavior, coordination chemistry, and reactivity towards nucleophiles and electrophiles, are defined by the electronic nature of the C=N bond and the substituents on the aromatic rings. These properties enable the synthesis of complex molecules and materials with specific functions, such as catalytic activity, optical properties, and biological activity (Karrouchi et al., 2020).
特性
IUPAC Name |
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-15(14-5-3-4-6-16(14)21(12)2)11-19-20-17(22)13-7-9-18-10-8-13/h3-11H,1-2H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNVGMUHDYGMRP-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-phenylpiperidine](/img/structure/B5516933.png)
![N-[4-(dimethylamino)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5516935.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(propylthio)acetyl]piperidine](/img/structure/B5516940.png)
![N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5516946.png)
![N-[3-(acetylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516952.png)
![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516959.png)
![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5516986.png)
![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)
![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)
![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)
![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)

![3-amino-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5517025.png)